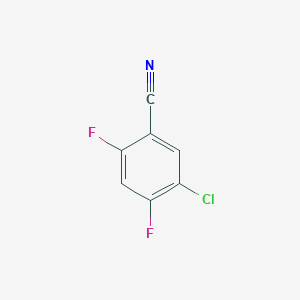

5-Chloro-2,4-difluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKFRPZCKNFWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625400 | |

| Record name | 5-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146780-26-9 | |

| Record name | 5-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2,4-difluorobenzonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2,4-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format for scientific professionals.

Introduction

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a nitrile group and three halogen substituents (one chlorine and two fluorine atoms), allows for a variety of chemical transformations. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making this compound particularly valuable in the development of novel therapeutic agents and agrochemicals.[1]

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some variation exists in the reported values across different suppliers and databases.

General Information

| Property | Value |

| CAS Number | 146780-26-9 |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow crystalline solid | |

| Melting Point | 48-50 °C or 58-61 °C | |

| Boiling Point | 205.1 ± 35.0 °C (Predicted) or 212 °C | |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) or 1.5 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| Vapor Pressure | 0.255 mmHg at 25°C | |

| Flash Point | 77.8 ± 25.9 °C | |

| Refractive Index | 1.513 |

Computed Chemical Properties

| Property | Value |

| XLogP3 | 2.5 |

| PSA | 23.8 Ų |

Synthesis and Reactivity

This compound is primarily synthesized through two main routes: direct chlorination of a difluorinated precursor or a halogen exchange (Halex) reaction.

-

Direct Chlorination: This method involves the electrophilic aromatic substitution of 2,4-difluorobenzonitrile with a chlorinating agent. The reaction is typically carried out under specific temperature and pressure conditions to achieve a good yield.

-

Halogen Exchange (Halex) Reaction: This is a common method for introducing fluorine atoms into an aromatic ring. In the context of synthesizing this compound, a precursor such as a dichlorofluorobenzonitrile could undergo a selective chlorine-to-fluorine exchange using an alkali metal fluoride like potassium fluoride (KF). These reactions are often performed in a polar aperiodic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures (typically 150-250 °C).

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Halogen Exchange (Halex) process.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the searched literature, a representative procedure for a halogen exchange reaction is provided below. This protocol is based on general methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Representative Protocol for Halogen Exchange Synthesis:

-

Materials and Setup:

-

A suitable dichlorofluorobenzonitrile precursor.

-

Anhydrous potassium fluoride (spray-dried is often preferred).

-

A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

-

A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

-

-

Procedure:

-

To the reaction flask, add the dichlorofluorobenzonitrile precursor and the polar aprotic solvent.

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-220°C).

-

Under a nitrogen atmosphere, add the anhydrous potassium fluoride portion-wise to the heated mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain this compound.

-

Spectral Data

¹H NMR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)

In the ¹H NMR spectrum of 2,4-difluorobenzonitrile, the aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts would be in the aromatic region (typically δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)

The ¹³C NMR spectrum of 2,4-difluorobenzonitrile would show distinct signals for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine would appear as doublets due to carbon-fluorine coupling. The nitrile carbon would appear in the characteristic region for nitriles (around δ 115-120 ppm). The aromatic carbons would resonate in the range of δ 100-140 ppm, with their specific shifts influenced by the fluorine substituents.

FT-IR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)

The FT-IR spectrum of 2,4-difluorobenzonitrile would display characteristic absorption bands corresponding to its functional groups. Key peaks would include:

-

C≡N stretch: A sharp, strong absorption around 2230 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Illustrative Example: 2,4-Difluorobenzonitrile)

In the mass spectrum of 2,4-difluorobenzonitrile, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitrile group (CN) and potentially fluorine atoms. For this compound, the mass spectrum would be more complex due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a characteristic M and M+2 isotopic pattern for chlorine-containing fragments.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The following diagram outlines the logical flow of safety and handling procedures.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzonitrile

This guide provides a detailed overview of the molecular structure and properties of 5-Chloro-2,4-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular and Physicochemical Properties

This compound is an organic compound that plays a significant role as a building block in the development of more complex molecules.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N[2][3] |

| Molecular Weight | 173.55 g/mol [2][3][4] |

| CAS Number | 146780-26-9[2] |

| Appearance | Colorless to pale yellow crystalline solid[4] |

| Melting Point | 48-50 °C[4] |

| Boiling Point | 205.1 ± 35.0 °C (Predicted)[4] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted)[4] |

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a nitrile group, a chlorine atom, and two fluorine atoms at specific positions. This arrangement of functional groups imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Caption: Molecular structure of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,4-difluorobenzonitrile

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-2,4-difluorobenzonitrile (C₇H₂ClF₂N), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure

IUPAC Name: this compound CAS Number: 146780-26-9[1] Molecular Formula: C₇H₂ClF₂N[1] Molecular Weight: 173.55 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following data are predicted based on analyses of structurally similar compounds and established principles of NMR spectroscopy.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ 7.8 - 8.0 | dd | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 6-8 Hz | H-6 |

| ~ 7.2 - 7.4 | dd | J(H,F) ≈ 9-11 Hz, J(H,F) ≈ 2-3 Hz | H-3 |

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will display seven distinct signals, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ 160 - 165 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz | C-2 |

| ~ 158 - 162 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz | C-4 |

| ~ 134 - 136 | d | ³J(C,F) ≈ 8-12 Hz | C-6 |

| ~ 120 - 125 | d | ²J(C,F) ≈ 20-25 Hz | C-5 |

| ~ 115 - 118 | s | - | C≡N |

| ~ 112 - 115 | dd | ²J(C,F) ≈ 20-25 Hz, ⁴J(C,F) ≈ 3-5 Hz | C-3 |

| ~ 100 - 105 | t | ³J(C,F) ≈ 10-15 Hz | C-1 |

1.3. Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is expected to show two distinct signals, each coupled to the other fluorine and to nearby protons.

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -105 to -115 | d | J(F,F) ≈ 15-25 Hz | F-2 |

| ~ -110 to -120 | d | J(F,F) ≈ 15-25 Hz | F-4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational frequencies for this compound are predicted below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 - 2240 | Strong | C≡N (nitrile) stretch |

| ~ 1600 - 1620 | Medium | Aromatic C=C stretch |

| ~ 1480 - 1520 | Strong | Aromatic C=C stretch |

| ~ 1250 - 1300 | Strong | C-F stretch |

| ~ 1100 - 1150 | Strong | C-F stretch |

| ~ 850 - 900 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely be used.

| m/z | Relative Intensity (%) | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 148/150 | Medium | [M - CN]⁺ |

| 138 | Low | [M - Cl]⁺ |

| 112 | Medium | [M - Cl - CN]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

4.1. NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds, spectral width of -50 to -250 ppm.

-

Use an external reference standard such as CFCl₃.

-

4.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

4.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). For a direct insertion probe, place a small amount of the solid on the probe tip.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

If using GC-MS, develop a suitable temperature program to ensure elution of the compound.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the discussed spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-difluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloro-2,4-difluorobenzonitrile

This compound is a fluorinated organic compound widely used as a building block in the synthesis of complex molecules. Its unique substitution pattern makes it a valuable precursor for various active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| CAS Number | 146780-26-9 |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 58-61 °C |

| Boiling Point | 212 °C |

| Density | 1.5 g/cm³ |

| General Solubility | Soluble in organic solvents, insoluble in water.[1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development. Several methods can be employed, with the choice depending on the desired accuracy, the amount of substance available, and the nature of the solute and solvent. The most common and reliable methods are the isothermal shake-flask method, the polythermal method, and the gravimetric method.

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2][3] It involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation: An excess amount of this compound is added to a series of vials or flasks, each containing a known volume or mass of a specific organic solvent.

-

Equilibration: The sealed containers are agitated in a constant-temperature bath or shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation or by letting the suspension settle.

-

Sampling and Analysis: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Quantification: The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve is typically used for accurate quantification.

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solid.[4][5][6]

Experimental Protocol:

-

Saturation: A saturated solution is prepared by adding an excess of this compound to a known mass of the organic solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Evaporation: A known mass of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

Drying: The solvent is carefully evaporated from the dish, leaving behind the dissolved solid. The dish is then dried in an oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be expressed as grams of solute per 100 grams of solvent.

The polythermal method involves determining the temperature at which a solid solute completely dissolves in a solvent for a solution of a known concentration.[7]

Experimental Protocol:

-

Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known mass of an organic solvent.

-

Heating and Observation: The vials are slowly heated at a constant rate in a controlled temperature environment. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This can be observed visually or with the aid of a laser monitoring system that detects changes in turbidity.

-

Data Compilation: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.

Data Presentation

Quantitative solubility data is most effectively presented in a tabular format, allowing for easy comparison between different solvents and temperatures. The data is typically expressed in terms of mass fraction, mole fraction, or grams of solute per 100g of solvent. While specific experimental data for this compound is not available, Table 2 provides a hypothetical representation of how such data would be structured.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Solubility (Mole Fraction, x₁) |

| Methanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Acetone | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Toluene | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the isothermal shake-flask method, a common and reliable technique for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and industrial applications. While quantitative data is not currently widespread, the experimental protocols detailed in this guide—namely the isothermal shake-flask, gravimetric, and polythermal methods—provide robust frameworks for its determination. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the necessary solubility data to support their process development, optimization, and formulation activities.

References

- 1. youtube.com [youtube.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Chloro-2,4-difluorobenzonitrile Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Chloro-2,4-difluorobenzonitrile. The information is compiled from various Safety Data Sheets (SDS) and chemical supplier information to ensure a thorough understanding of the potential hazards and safe handling practices.

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂ClF₂N | [1] |

| Molecular Weight | 173.55 g/mol | [2] |

| CAS Number | 146780-26-9 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 205.1 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Flash Point | 77.8 ± 25.9 °C | [2] |

| Solubility | Soluble in common organic solvents; low solubility in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity – single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation. |

| Acute aquatic toxicity | 3 | H402: Harmful to aquatic life. |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure chemical stability.

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.[4][5]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow illustrates the steps to be taken in the event of a chemical spill.

Toxicological and Ecotoxicological Information

Detailed experimental protocols for the toxicological and ecotoxicological studies of this compound are not publicly available in the provided search results. The hazard classifications are based on data from suppliers and regulatory bodies. The primary known hazards are skin and eye irritation, and respiratory tract irritation. It is also classified as harmful to aquatic life.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the most current SDS for complete and detailed safety information.

References

- 1. This compound Manufacturer & Supplier China | CAS 143782-23-4 | Properties, Uses, Safety Data [nj-finechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 146780-26-9 [m.chemicalbook.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. synquestlabs.com [synquestlabs.com]

The Crucial Role of 5-Chloro-2,4-difluorobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluorobenzonitrile has emerged as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom on a benzonitrile scaffold, provides a versatile platform for constructing intricate molecular architectures. This technical guide delves into the properties, synthesis, and application of this compound, with a specific focus on its role in the production of the kinase inhibitor, Ripretinib. Detailed experimental protocols, comprehensive data tables, and visualizations of synthetic and biological pathways are provided to support researchers and drug development professionals in leveraging this key intermediate.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Halogenated benzonitriles are particularly valuable building blocks in this regard. This compound (CAS No: 146780-26-9) is a prime example of such an intermediate, offering multiple reaction sites for synthetic elaboration.[1] This document provides an in-depth technical overview of this compound and its application in the synthesis of Ripretinib, a critical therapeutic for advanced gastrointestinal stromal tumors (GIST).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to process development and optimization. The key properties of this compound and the final API, Ripretinib, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 146780-26-9 | [2] |

| Molecular Formula | C₇H₂ClF₂N | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | 58-61 °C | [3] |

| Boiling Point | 205 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

Table 2: Physicochemical Properties of Ripretinib

| Property | Value | Reference |

| CAS Number | 1442472-39-0 | [4] |

| Molecular Formula | C₂₄H₂₁BrFN₅O₂ | [4] |

| Molecular Weight | 510.36 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Practically insoluble in aqueous media. | [6] |

| IUPAC Name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | [4] |

Application in the Synthesis of Ripretinib

This compound is a key starting material in the synthesis of Ripretinib. The synthetic route involves the construction of a substituted pyrazole ring, which is then elaborated through a series of reactions to form the final naphthyridinone structure.

Diagram 1: Overall Synthetic Workflow for Ripretinib

Caption: Synthetic workflow from this compound to Ripretinib.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps in the preparation of Ripretinib, derived from patent literature.

Synthesis of Intermediate 2: 1-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-amine

This two-step process begins with the nitration of the pyrazole ring followed by reduction of the nitro group to an amine.

Step 1: Synthesis of 1-(5-chloro-2,4-difluorophenyl)-4-nitro-1H-pyrazole (Intermediate 1)

-

Procedure: To a solution of 1-(5-chloro-2,4-difluorophenyl)-1H-pyrazole in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum.

-

Quantitative Data: This reaction typically proceeds with a high yield, though specific figures are proprietary.

Step 2: Synthesis of 1-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-amine (Intermediate 2)

-

Procedure: 1-(5-chloro-2,4-difluorophenyl)-4-nitro-1H-pyrazole is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is subjected to hydrogenation at 50 psi for 4 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.

-

Quantitative Data: This reduction is typically quantitative.

Synthesis of Ripretinib

The synthesis of Ripretinib from Intermediate 2 involves a Friedländer annulation followed by a urea formation step.

Step 1: Synthesis of 3-(5-Amino-1-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one (Intermediate 3)

-

Procedure: A mixture of 1-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-amine (Intermediate 2), 1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbaldehyde, and potassium fluoride on alumina (40 wt%) in N,N-dimethylacetamide (DMA) is sonicated for 2 hours. The mixture is then filtered through a shallow bed of silica gel and rinsed with ethyl acetate. The filtrate is washed sequentially with saturated sodium bicarbonate solution, 5% lithium chloride solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to dryness to afford the product.

-

Quantitative Data:

-

Yield: 89%

-

Step 2: Synthesis of Ripretinib

-

Procedure: To a suspension of Intermediate 3 in dioxane is added methylamine (40% in water) in a pressure tube. The mixture is heated to 100°C overnight. After cooling to room temperature, the mixture is treated with brine and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated to afford an intermediate which is then dissolved in tetrahydrofuran (THF). Triethylamine (TEA) is added, followed by phenyl isocyanate. The mixture is stirred at room temperature. The resulting solid is filtered, rinsed with THF, and then triturated with methanol to afford Ripretinib as a bright white solid.

-

Quantitative Data:

-

Yield: 64.5%[3]

-

Mechanism of Action of Ripretinib

Ripretinib is a tyrosine kinase inhibitor that targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[4] Mutations in these kinases can lead to the uncontrolled cell growth seen in gastrointestinal stromal tumors. Ripretinib functions as a "switch-control" inhibitor, binding to the kinase's switch pocket and activation loop, thereby locking the kinase in an inactive conformation.[3] This prevents downstream signaling pathways that promote cell proliferation and survival.

Diagram 2: Ripretinib's Mechanism of Action on the KIT/PDGFRA Signaling Pathway

Caption: Ripretinib inhibits KIT and PDGFRA, blocking downstream signaling pathways.

Conclusion

This compound is a high-value intermediate that enables the efficient synthesis of complex pharmaceutical agents like Ripretinib. Its versatile reactivity, stemming from its unique halogenation pattern, allows for the strategic construction of key pharmacophores. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to fully exploit the potential of this important building block. The continued exploration of fluorinated intermediates like this compound will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern offers a versatile scaffold for the introduction of fluorine and chlorine atoms, which can significantly modulate the physicochemical and biological properties of target molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, complete with detailed experimental protocols and a comparative analysis of its synthetic routes.

Introduction: The Rise of a Key Synthetic Intermediate

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated organic compounds, this compound (CAS No. 146780-26-9) stands out as a particularly valuable intermediate.[3]

First appearing in the patent literature in the early 1990s, this compound provides a readily accessible starting material for the synthesis of a wide array of more complex molecules. Its trifunctional nature—a nitrile group and three halogen substituents on a benzene ring—allows for a variety of selective chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The halogen atoms, with their differing reactivities, enable sequential and regioselective nucleophilic aromatic substitution or cross-coupling reactions.

This guide will delve into the historical context of its emergence, detail its primary synthetic methodologies, and explore its applications in the development of bioactive compounds.

Discovery and History

The precise moment of the "discovery" of this compound is not documented in a singular, seminal publication. Instead, its appearance in the chemical literature is closely tied to the burgeoning field of fluoro-organic chemistry and the increasing demand for novel fluorinated building blocks in the late 20th century.

The earliest documented syntheses of this compound can be traced back to a series of patents filed in the early 1990s. These patents, primarily focused on the preparation of fluorinated intermediates for agricultural and pharmaceutical applications, describe various methods for its preparation. For instance, a patent filed by Hoechst Aktiengesellschaft in 1993 (published as US5466859A in 1995) details a process for preparing various fluorobenzonitriles, including this compound, via halogen exchange reactions.[4] Another patent from the same era, EP0433124A1, filed in 1989, describes the use of a related compound, 2,4-dichloro-5-fluorobenzonitrile, as a precursor.[5]

The emergence of this compound can thus be seen not as a singular event, but as part of a broader wave of innovation in fluorination chemistry, driven by the need for structurally diverse and functionally optimized molecules in applied chemical research.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 146780-26-9 | [6] |

| Molecular Formula | C₇H₂ClF₂N | [6] |

| Molecular Weight | 173.55 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 48-50 °C | [7] |

| Boiling Point | 205.1 ± 35.0 °C (Predicted) | [7] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [7] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily revolving around halogen exchange reactions and the functionalization of pre-existing aromatic scaffolds.

Halogen Exchange from Polychlorinated Precursors

One of the most common methods for the synthesis of this compound involves the selective replacement of chlorine atoms with fluorine atoms in a polychlorinated benzonitrile precursor. This nucleophilic aromatic substitution is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

A general representation of this synthetic approach is the conversion of 2,4,5-trichlorobenzonitrile to this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a composite representation based on procedures described in the patent literature, such as US5466859A.[4]

Materials:

-

2,4,5-Trichlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Cesium Fluoride (catalytic amount)

-

Sulfolane (anhydrous)

-

Toluene (for azeotropic removal of water, optional)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 2,4,5-trichlorobenzonitrile (1.0 eq), potassium fluoride (2.2-2.5 eq), and a catalytic amount of cesium fluoride (0.05-0.1 eq).

-

Add anhydrous sulfolane to the flask to create a stirrable slurry. If necessary, toluene can be added and distilled off to azeotropically remove any residual water.

-

Under a nitrogen atmosphere, heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to approximately 100 °C and filter to remove the inorganic salts.

-

Wash the filter cake with hot toluene or another suitable solvent.

-

Combine the filtrate and washings. The solvent can be removed under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.

Ammoxidation of Dichlorofluorotoluenes

An alternative industrial-scale synthesis involves the ammoxidation of a mixture of dichlorofluorotoluene isomers. This gas-phase catalytic reaction converts the methyl group to a nitrile group in the presence of ammonia and an oxidant, typically air.

Experimental Protocol: Synthesis via Ammoxidation (Conceptual Overview)

This process is based on descriptions found in patents such as US5670694A and is typically performed in a continuous flow reactor system.[3]

Reactants and Conditions:

-

Starting Material: A mixture of 2,4-dichloro-5-fluorotoluene and other isomers.

-

Reagents: Ammonia (NH₃), Air (as the oxidant), and optionally steam.

-

Catalyst: A solid-state ammoxidation catalyst (e.g., a mixture of metal oxides).

-

Temperature: 350-550 °C.

-

Pressure: Atmospheric or slightly elevated.

General Procedure:

-

The dichlorofluorotoluene starting material is vaporized and mixed with ammonia, air, and steam in a specific molar ratio.

-

This gaseous mixture is passed through a heated reactor tube containing the ammoxidation catalyst.

-

The reaction is highly exothermic, and temperature control is crucial.

-

The effluent gas stream, containing the desired benzonitrile, unreacted starting materials, byproducts (such as carbon oxides), and water, is cooled.

-

The product is condensed and separated from the non-condensable gases.

-

The crude product mixture is then purified, typically by fractional distillation, to isolate this compound.

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.

A notable example of its application is in the synthesis of advanced pharmaceutical intermediates. For instance, the 5-chloro-2,4-difluorophenyl moiety is a key component of the experimental drug AZD9898, an oral inhibitor of leukotriene C4 synthase for the treatment of asthma.[8] The synthesis of such molecules often involves the initial modification of the nitrile group or a nucleophilic aromatic substitution at one of the halogenated positions.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound has established itself as a valuable and versatile building block in synthetic organic chemistry. While its discovery was a gradual emergence driven by the needs of the pharmaceutical and agrochemical industries in the early 1990s, its utility is now well-recognized. The synthetic routes to this compound, primarily through halogen exchange and ammoxidation, are robust and scalable. As the demand for novel, highly functionalized molecules continues to grow, the importance of key intermediates like this compound in enabling the synthesis of next-generation drugs and advanced materials is set to increase. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.

References

- 1. DE4324368A1 - Process for the preparation of fluorobenzonitriles - Google Patents [patents.google.com]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 5-Chloro-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluorobenzonitrile is a valuable building block in medicinal and agrochemical research. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring significantly influences the chemical reactivity of the nitrile group. These substituents enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile. This guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The primary modes of reactivity include hydrolysis, reduction, cycloaddition, and addition of organometallic reagents. The electron-withdrawing nature of the halogen substituents activates the nitrile group towards these transformations.[1]

Reaction Pathways Overview

Caption: Key reaction pathways of the nitrile group in this compound.

Data Presentation

The following tables summarize quantitative data for key reactions of halogenated benzonitriles, which serve as representative examples for the reactivity of this compound.

Table 1: Hydrolysis of Halogenated Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,4-dichloro-5-fluorobenzonitrile | 75% H₂SO₄, 135°C, 2.5 h | 2-chloro-4,5-difluorobenzoic acid | 94 | [2] |

| 2,6-difluorobenzonitrile | High-temperature liquid water, 523.15 K, 300 min | 2,6-difluorobenzamide | 64.27 | [3] |

Table 2: Reduction of Halogenated Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,6-difluorobenzonitrile | Ra-Ni, H₂ (30-40 kg/cm ²), Hexane, 130°C, 2.5 h | 2,6-difluorobenzylamine | 94.6 | [4] |

Table 3: Cycloaddition of Benzonitriles with Sodium Azide

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzonitrile | NaN₃, nano-TiCl₄·SiO₂, DMF, reflux, 2 h | 5-Phenyl-1H-tetrazole | High | [5] |

| Various Benzonitriles | NaN₃, Silica Sulfuric Acid, DMF, reflux | 5-Substituted 1H-tetrazoles | 72-95 | [6] |

Table 4: Grignard Reaction with a Halogenated Nitrile

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-amino-2-chloronicotinonitrile | Grignard Reagent (4 equiv.), Ether, 30°C, 12 h; then HCl/H₂O/EtOH | 2-Substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-ones | Good | [7] |

Experimental Protocols

Hydrolysis to 5-Chloro-2,4-difluorobenzoic Acid (Acid-Catalyzed)

This protocol is adapted from the hydrolysis of a similar dichlorofluorobenzonitrile.[2]

Workflow for Acid-Catalyzed Hydrolysis

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and 75% sulfuric acid.

-

Heat the mixture to 135°C and maintain for approximately 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with cold water.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and concentrate under reduced pressure.

-

The crude product can be purified by crystallization.

Reduction to (5-Chloro-2,4-difluorophenyl)methanamine

This protocol is based on the catalytic hydrogenation of 2,6-difluorobenzonitrile.[4]

Mechanism of Nitrile Reduction

Caption: General mechanism for the catalytic hydrogenation of a nitrile to a primary amine.

Procedure:

-

In a high-pressure autoclave, charge this compound, a suitable solvent (e.g., hexane or ethanol), and Raney Nickel catalyst.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with hydrogen gas to 30-40 kg/cm ².

-

Heat the reaction mixture to approximately 130°C with stirring for 2.5 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation.

[3+2] Cycloaddition to form 5-(5-Chloro-2,4-difluorophenyl)-1H-tetrazole

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5][6]

[3+2] Cycloaddition Mechanism

Caption: General mechanism of the [3+2] cycloaddition of a nitrile and an azide.

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., DMF), add sodium azide and a catalyst (e.g., nano-TiCl₄·SiO₂ or silica sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a heterogeneous catalyst is used, remove it by filtration.

-

Pour the mixture into ice water and acidify with a dilute acid (e.g., 4N HCl) to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

Grignard Reaction to form a Ketone

This is a general protocol for the reaction of a Grignard reagent with a nitrile.[7]

Workflow for Grignard Reaction and Hydrolysis

Caption: Experimental workflow for the Grignard reaction with this compound.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound in anhydrous ether.

-

Slowly add the Grignard reagent (R-MgX) in ether to the nitrile solution at room temperature.

-

Warm the reaction mixture to 30°C and stir for approximately 12 hours.

-

Cool the mixture to 0°C and slowly add a mixture of HCl, water, and ethanol.

-

Heat the mixture to reflux for 2 hours to hydrolyze the intermediate imine.

-

Cool the reaction and neutralize with a saturated sodium carbonate solution.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The nitrile group of this compound is a versatile functional handle for the synthesis of a wide range of derivatives. The electron-withdrawing halogen substituents activate the nitrile for nucleophilic attack, facilitating reactions such as hydrolysis, reduction, cycloaddition, and Grignard addition. The provided protocols, based on reactions of similar compounds, offer a solid foundation for the successful transformation of this important synthetic intermediate. Researchers should optimize these conditions for their specific applications to achieve the desired outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scielo.org.za [scielo.org.za]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 7. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 5-Chloro-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-difluorobenzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is dominated by the interplay of its electron-withdrawing nitrile and fluorine substituents, and the chloro group. This guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of this compound, presenting available quantitative data, detailed experimental protocols for key transformations, and mechanistic insights to aid in experimental design and interpretation.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₇H₂ClF₂N, is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] The presence of two electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitrile group significantly reduces the electron density of the benzene ring. This electronic characteristic is the primary determinant of its reactivity, making the aromatic ring highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution. The chlorine atom, also an electron-withdrawing group, further contributes to this deactivation. Understanding the regioselectivity and reaction conditions for substitutions on this molecule is crucial for its effective utilization in the development of novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

Nucleophilic aromatic substitution (SNAr) is the most significant and widely utilized reaction of this compound. The strong electron-withdrawing nature of the nitrile and fluorine substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution of one of the halogen atoms.

Regioselectivity in Nucleophilic Aromatic Substitution

In this compound, there are three potential leaving groups for nucleophilic substitution: the chlorine atom at the C5 position and the fluorine atoms at the C2 and C4 positions. The regioselectivity of the substitution is governed by a combination of electronic and steric factors.

The nitrile group (-CN) exerts a strong electron-withdrawing effect, particularly activating the para position (C4) and to a lesser extent, the ortho position (C2) to nucleophilic attack. The fluorine atom at C2 is also strongly activating for substitution at this position. Computational studies on related polyhalogenated aromatic compounds have shown that the site of nucleophilic attack is often determined by the stability of the Meisenheimer intermediate.

For this compound, nucleophilic attack is most likely to occur at the C4 position , displacing the fluorine atom. This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized by both the adjacent nitrile group and the ortho fluorine atom. Substitution at the C2 position, displacing the other fluorine atom, is also possible. The chlorine atom at the C5 position is generally the least likely to be substituted in an SNAr reaction due to weaker activation by the nitrile group at the meta position.

Quantitative Data on Nucleophilic Aromatic Substitution

While specific quantitative data for a wide range of nucleophilic substitution reactions on this compound is not extensively available in the public domain, data from closely related compounds and patent literature provide valuable insights into expected yields and reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Benzonitriles

| Starting Material | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference (Analogous System) |

| 2,4-Dichloro-5-fluorobenzonitrile | Potassium Fluoride | Dipolar aprotic solvent, optional phase transfer catalyst, 80-240 °C | 2-Chloro-4,5-difluorobenzonitrile | 50-55 | [2] |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene, Benzene, Dioxane, etc. | N-(2,4-dinitrophenyl)piperidine | - | [3][4] |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄, MeCN, 60 °C | p-substituted product | 67 | [5] |

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound, based on procedures for analogous compounds.

Protocol 1: General Procedure for Amination (with an amine nucleophile)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile).

-

Addition of Amine and Base: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution, followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 2.0 eq.).

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Alkoxylation (with an alcohol nucleophile)

-

Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare the corresponding sodium or potassium alkoxide by adding the alcohol (1.1 - 1.5 eq.) to a suspension of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent (e.g., THF or DMF).

-

Reactant Addition: Slowly add the solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-100 °C) as needed.

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Quenching and Work-up: After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow the extraction and purification steps as described in Protocol 1.

Electrophilic Aromatic Substitution: A Challenging Transformation

The highly electron-deficient nature of the this compound ring makes electrophilic aromatic substitution (EAS) reactions exceptionally challenging. The strong deactivating effects of the nitrile and halogen substituents significantly raise the activation energy for the attack of an electrophile.

Expected Reactivity and Regioselectivity

Should an electrophilic substitution reaction be forced to occur, the directing effects of the substituents would need to be considered. The nitrile group is a meta-director, while the fluorine and chlorine atoms are ortho, para-directors. However, all are deactivating. The substitution pattern would likely be a complex mixture, with the position of substitution being influenced by the specific electrophile and harsh reaction conditions required.

Quantitative Data on Electrophilic Aromatic Substitution

There is a lack of specific experimental data for electrophilic aromatic substitution reactions directly on this compound in the scientific literature. This absence of data strongly suggests that such reactions are not synthetically viable under standard conditions. However, information on related, less deactivated systems can provide some context. For instance, the nitration of halobenzenes requires strong acid conditions.[6]

Table 2: Representative Electrophilic Aromatic Substitution on Deactivated Aromatic Rings (Analogous Systems)

| Starting Material | Reaction | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| Benzene | Nitration | HNO₃, H₂SO₄ | Nitrobenzene | High | [6] |

| Toluene | Nitration | Various nitrating agents | o-, p-nitrotoluene | High o,p selectivity | [7] |

| Chlorobenzene | Nitration | HNO₃, H₂SO₄ | o-, p-chloronitrobenzene | - | [8] |

Hypothetical Experimental Protocol for Electrophilic Nitration

The following is a hypothetical protocol for an attempted nitration of this compound, based on standard procedures for deactivated aromatic compounds. It is important to note that this reaction is expected to be very low-yielding or may not proceed at all.

Protocol 3: Attempted Nitration

-

Acid Mixture Preparation: In a round-bottom flask cooled in an ice bath, carefully add fuming nitric acid (a significant excess) to concentrated sulfuric acid.

-

Reactant Addition: Slowly add this compound to the cooled nitrating mixture with vigorous stirring.

-

Reaction: Allow the reaction to stir at a low temperature for an extended period. If no reaction is observed, the temperature may be cautiously and gradually increased.

-

Monitoring: Monitor the reaction mixture by taking small aliquots, quenching them in ice, and analyzing by GC-MS to detect any product formation.

-

Work-up: If any product is formed, the reaction mixture should be poured carefully onto crushed ice, and the products extracted with a suitable organic solvent.

-

Purification: The organic layer should be washed with water, a dilute solution of sodium bicarbonate, and brine, then dried and concentrated. Purification of any resulting products would likely require careful chromatographic separation.

Signaling Pathways and Experimental Workflows

The reactions of this compound are typically direct transformations rather than complex signaling pathways. However, the logical flow of a synthetic sequence involving this intermediate can be visualized.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]

- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic and free radical nitration of benzene and toluene with various nitrating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2,4-difluorobenzonitrile

Introduction

5-Chloro-2,4-difluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom on the benzonitrile core, makes it a valuable building block for the preparation of complex molecules with enhanced biological activity and metabolic stability. The electron-withdrawing nature of the fluorine and cyano groups, combined with the presence of a reactive chlorine atom, allows for a wide range of chemical transformations, making this compound highly sought after in drug discovery and development.

These application notes provide a detailed protocol for the synthesis of this compound, focusing on a practical and scalable laboratory procedure. The proposed method is based on a halogen exchange (Halex) reaction, a robust and widely used transformation in the synthesis of fluoroaromatic compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNA) reaction, specifically a halogen exchange reaction. This method involves the treatment of a polychlorinated benzonitrile precursor with a fluoride salt at elevated temperatures. A plausible and efficient route starts from the commercially available 2,4,5-trichlorobenzonitrile. In this process, two of the chlorine atoms are selectively replaced by fluorine atoms to yield the desired product.

The selection of the appropriate fluoride source, solvent, and reaction temperature is crucial for achieving high yield and selectivity. The general transformation is depicted in the following scheme:

Experimental Protocol: Synthesis of this compound via Halogen Exchange

This protocol is a proposed method based on established procedures for similar halogen exchange reactions on polychlorinated benzonitriles. Researchers should perform small-scale trials to optimize the reaction conditions for their specific setup.

Materials:

-

2,4,5-Trichlorobenzonitrile (starting material)

-

Potassium Fluoride (KF), spray-dried

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene, anhydrous

-

Nitrogen gas (N₂)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2,4,5-trichlorobenzonitrile (e.g., 0.1 mol, 20.6 g).

-

Add spray-dried potassium fluoride (e.g., 0.25 mol, 14.5 g). The use of spray-dried KF is recommended to ensure high reactivity.

-

Add anhydrous dimethyl sulfoxide (DMSO) (e.g., 200 mL).

-

-

Azeotropic Drying:

-

Add a small amount of anhydrous toluene (e.g., 20 mL) to the reaction mixture.

-

Heat the mixture to a gentle reflux under a slow stream of nitrogen for approximately 1-2 hours to remove any residual water azeotropically. The toluene-water azeotrope will distill off.

-

-

Halogen Exchange Reaction:

-

After the azeotropic drying, carefully distill off the remaining toluene.

-

Increase the temperature of the reaction mixture to 160-180 °C.

-

Maintain the reaction at this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger beaker containing ice-water (e.g., 500 mL) with stirring. This will precipitate the crude product and dissolve the inorganic salts.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash them with deionized water (2 x 100 mL) to remove any remaining DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical halogen exchange reactions. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 2,4,5-Trichlorobenzonitrile |

| Product | This compound |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Typical Yield | 60-80% |

| Purity (after purification) | >98% (by GC or HPLC) |

| Reaction Temperature | 160-180 °C |

| Reaction Time | 12-24 hours |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Fluorinating Agent | Potassium Fluoride (KF) |

Experimental Workflow Diagram

Figure 1. Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

The reagents used are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.

-

The reaction is performed at high temperatures. Appropriate care should be taken to avoid burns.

-

Handle anhydrous solvents and reagents under an inert atmosphere to prevent moisture contamination.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound from 2,4,5-trichlorobenzonitrile via a halogen exchange reaction. This application note serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science, enabling the reliable production of this important chemical intermediate. Optimization of the reaction conditions may be necessary to achieve the best results on a larger scale.

Application Notes and Protocols for the Chlorination of 2,4-Difluorobenzonitrile

Introduction

2,4-Difluorobenzonitrile is a valuable fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and materials for applications such as OLEDs.[1] The introduction of a chlorine atom onto the aromatic ring of this compound can provide a further point for chemical modification, enhancing its utility in drug discovery and development. However, the chlorination of 2,4-difluorobenzonitrile presents a challenge due to the electronic properties of its substituents. The two fluorine atoms and the cyano group are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2][3] This application note provides a detailed experimental protocol for the electrophilic chlorination of 2,4-difluorobenzonitrile, addressing the challenges posed by the deactivated nature of the substrate.

Understanding the Regioselectivity

The regiochemical outcome of the chlorination is governed by the directing effects of the substituents on the benzene ring. The fluorine atoms are ortho, para-directing, while the cyano group is a meta-director.[2][4] In 2,4-difluorobenzonitrile, the fluorine atoms are at the 2- and 4-positions, and the cyano group is at the 1-position.

-

The fluorine at C2 directs incoming electrophiles to the C3 (meta to CN) and C6 (ortho to CN) positions.

-

The fluorine at C4 directs to the C3 and C5 (both meta to CN) positions.

-

The cyano group directs to the C3 and C5 positions.